molecular formula C8H15NO2 B13563477 Methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate

Methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate

Cat. No.: B13563477
M. Wt: 157.21 g/mol
InChI Key: SCBRQSXIBCCDAN-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate is an organic compound with a cyclobutane ring structure It is characterized by the presence of a methyl ester group and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclobutanone with ethylamine, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The process may also involve purification steps such as distillation and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aminoethyl side chain can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The aminoethyl side chain can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The cyclobutane ring structure may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-aminoethyl)cyclopentane-1-carboxylate
  • Methyl 3-(2-aminoethyl)cyclohexane-1-carboxylate
  • Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate

Uniqueness

Methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)7-4-6(5-7)2-3-9/h6-7H,2-5,9H2,1H3

InChI Key

SCBRQSXIBCCDAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)CCN

Origin of Product

United States

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